molecular formula C11H11ClFN B8278943 1-(3-Chloropropyl)-6-fluoroindole CAS No. 313545-23-2

1-(3-Chloropropyl)-6-fluoroindole

Cat. No.: B8278943
CAS No.: 313545-23-2
M. Wt: 211.66 g/mol
InChI Key: RLYRDXSRBOFXMW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure would consist of an indole ring with a fluorine atom at the 6th position and a 3-chloropropyl group at the 1st position . The presence of these halogen atoms could potentially influence the compound’s reactivity and interactions with other molecules.


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the halogen atoms might be susceptible to nucleophilic substitution reactions . Additionally, the indole ring is aromatic and could participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For instance, the presence of the halogen atoms and the aromatic indole ring could influence its polarity, solubility, and reactivity .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets in the body .

Safety and Hazards

As with any chemical compound, handling “1-(3-Chloropropyl)-6-fluoroindole” would require appropriate safety measures. It’s important to use personal protective equipment and follow standard safety protocols when working with chemical substances .

Future Directions

Future research could explore the synthesis, properties, and potential applications of “1-(3-Chloropropyl)-6-fluoroindole”. This could include studying its reactivity, stability, and interactions with other compounds .

Properties

CAS No.

313545-23-2

Molecular Formula

C11H11ClFN

Molecular Weight

211.66 g/mol

IUPAC Name

1-(3-chloropropyl)-6-fluoroindole

InChI

InChI=1S/C11H11ClFN/c12-5-1-6-14-7-4-9-2-3-10(13)8-11(9)14/h2-4,7-8H,1,5-6H2

InChI Key

RLYRDXSRBOFXMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2CCCCl)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-bromo-3-chloropropane (700 mg, 4.44 mmol) in DMF (2.4 mL) was added 6-fluoroindole (200 mg, 1.48 mmol) and powder KOH (92 mg, 1.63 mmol) at 20° C. The reaction mixture was stirred for 15 h at 20° C. then quenched by addition of H2O and extracted with Et2O. The combined organic solution was successively washed with brine, dried over MgSO4, filtered and concentrated in vacuo. The residue was chromatographed to give 1-(3-chloropropyl)-6-fluoroindole (190 mg, 66%) as a colorless oil.
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
92 mg
Type
reactant
Reaction Step One
Name
Quantity
2.4 mL
Type
solvent
Reaction Step One

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